2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole

Medicinal Chemistry Drug Design Physicochemical Profiling

2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole (CAS 1036648-53-9) is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle featuring a methyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. With molecular formula C₄H₃F₃N₂O and molecular weight 152.07 g/mol, it serves dual roles: as a versatile small-molecule scaffold for medicinal chemistry elaboration and as a defined impurity standard (Sitagliptin Impurity in pharmaceutical quality control.

Molecular Formula C4H3F3N2O
Molecular Weight 152.076
CAS No. 1036648-53-9
Cat. No. B2760896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole
CAS1036648-53-9
Molecular FormulaC4H3F3N2O
Molecular Weight152.076
Structural Identifiers
SMILESCC1=NN=C(O1)C(F)(F)F
InChIInChI=1S/C4H3F3N2O/c1-2-8-9-3(10-2)4(5,6)7/h1H3
InChIKeyOGOVYAPJJIMAHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole (CAS 1036648-53-9): Core Identity and Scientific Procurement Relevance


2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole (CAS 1036648-53-9) is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle featuring a methyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position [1]. With molecular formula C₄H₃F₃N₂O and molecular weight 152.07 g/mol, it serves dual roles: as a versatile small-molecule scaffold for medicinal chemistry elaboration and as a defined impurity standard (Sitagliptin Impurity 58) in pharmaceutical quality control [2]. The 1,3,4-oxadiazole regioisomeric form confers systematically lower lipophilicity compared to its 1,2,4-oxadiazole counterpart—a property with direct consequences for solubility, metabolic stability, and off-target liability in drug-like molecules [1].

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole in Research and Quality Control Applications


The combination of a relatively small methyl substituent at position 2 and an electron-withdrawing trifluoromethyl group at position 5 endows this specific oxadiazole with a distinct electronic, steric, and lipophilic profile that is not replicated by analogs bearing alternative alkyl, aryl, or haloalkyl combinations [1]. The trifluoromethyl group introduces unique metabolic stability and modulates the electron density of the oxadiazole ring, directly affecting metal-binding capacity in zinc-dependent enzyme targets such as HDACs—a feature that simpler 2,5-dialkyl-1,3,4-oxadiazoles lack [2]. Furthermore, the 1,3,4-oxadiazole regioisomer exhibits approximately one order of magnitude lower lipophilicity (log D) than the corresponding 1,2,4-oxadiazole isomer, yielding systematically different solubility and permeability properties that preclude simple regioisomeric substitution [1]. In a pharmaceutical impurity context, only this exact compound satisfies the chromatographic retention, mass spectrometric, and spectroscopic identity criteria required for compendial and ANDA-level sitagliptin quality control [3].

Quantitative Differentiation Evidence: 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole vs. Closest Analogs and Regioisomers


Lipophilicity (log D) Differentiation: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer Matched Pairs

A systematic matched molecular pair analysis across 148 compound pairs in the AstraZeneca collection demonstrated that the 1,3,4-oxadiazole isomer consistently shows approximately one order of magnitude lower lipophilicity (measured log D at pH 7.4) compared to its 1,2,4-oxadiazole counterpart, with a quantitative difference of up to ~1.2 log units favoring the 1,3,4-isomer [1]. This class-level inference applies directly to 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole versus its hypothetical 1,2,4-oxadiazole regioisomer (3-methyl-5-trifluoromethyl-1,2,4-oxadiazole). The 1,3,4-isomer additionally demonstrates significant advantages in metabolic stability, reduced hERG inhibition liability, and higher aqueous solubility, all of which are attributed to the intrinsically different charge distribution and dipole moment of the 1,3,4-oxadiazole ring [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

HDAC Isozyme Inhibition Profile: Trifluoromethyl vs. Methyl Substituent at Oxadiazole Position 5

In a comparative panel assessing inhibitory activity against HDAC1–4 and HDAC6, the trifluoromethyl-1,3,4-oxadiazole analog (compound 48) exhibited a differentiated inhibition profile compared to the corresponding methyl-1,3,4-oxadiazole analog (compound 45), with the CF₃-substituted derivative demonstrating enhanced potency across multiple HDAC isoforms [1]. While the methyl analog (2,5-dimethyl-1,3,4-oxadiazole scaffold) showed substantially weaker or negligible HDAC engagement, the introduction of the electron-withdrawing trifluoromethyl group at position 5 conferred the ability to interact with the catalytic zinc ion in the HDAC active site, consistent with the role of 1,3,4-oxadiazoles as non-hydroxamate zinc-binding groups [1]. Exact IC₅₀ values are reported in Figure 21 of the source publication and must be consulted for isoform-specific quantitative comparisons [1].

Epigenetics HDAC Inhibition Structure-Activity Relationship

Regulatory Identity as Sitagliptin Impurity 58: Defined Chromatographic and Spectroscopic Specification vs. Adjacent Impurities

2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole is catalogued and supplied as Sitagliptin Impurity 58 under CAS 1036648-53-9, with full characterization data including NMR (¹H, ¹³C), HPLC purity (typically ≥95–99% depending on supplier), and high-resolution mass spectrometry [1]. Its identity as a process-related impurity of the DPP-4 inhibitor sitagliptin distinguishes it from co-eluting or closely related impurities (e.g., Impurity 57, Impurity 59) that differ in exact mass, retention time, and spectral fingerprint [2]. The compound is supplied with a Certificate of Analysis (CoA) detailing batch-specific purity, residual solvents, and storage conditions (controlled room temperature 2–8°C), enabling its direct use as a reference standard for analytical method development, method validation (AMV), and quality-controlled (QC) lot release testing in support of Abbreviated New Drug Applications (ANDA) [1].

Pharmaceutical Analysis Impurity Profiling ANDA Regulatory Compliance

Synthetic Accessibility: 2-Methyl-1,3,4-Oxadiazole Formation from Tetrazole Precursors vs. Alternative Routes to 2-Aryl/2-Alkyl Analogs

2-Methyl-5-substituted-1,3,4-oxadiazoles can be synthesized directly from the corresponding 5-substituted tetrazoles by heating in acetic anhydride, a procedure reported to be simple, short in duration, high-yielding, and applicable to large-scale synthesis [1]. This contrasts with the more demanding multi-step routes required for 2-aryl-5-trifluoromethyl-1,3,4-oxadiazole analogs, which typically involve coupling reactions using HATU/DIEA followed by chromatographic purification . The methyl group at position 2 thus offers a practical synthetic advantage: it enables direct cyclization from readily available tetrazole precursors in a single step using inexpensive reagents (acetic anhydride), whereas bulkier 2-aryl or 2-heteroaryl analogs necessitate lengthier, lower-throughput synthetic sequences [1].

Synthetic Chemistry Process Chemistry Heterocycle Synthesis

Procurement-Driven Application Scenarios for 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole (CAS 1036648-53-9)


HDAC Inhibitor Lead Optimization: Exploiting the 1,3,4-Oxadiazole Zinc-Binding Group with Optimized Lipophilicity

Medicinal chemistry teams pursuing non-hydroxamate HDAC inhibitors should select 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole as a core scaffold based on the systematic lipophilicity advantage of the 1,3,4-oxadiazole regioisomer (~1 order of magnitude lower log D vs. 1,2,4-oxadiazole) [1] and the essential role of the CF₃ group in zinc chelation, as evidenced by differential HDAC isoform inhibition data [2]. The 2-methyl substituent enables efficient single-step synthesis from tetrazole precursors, accelerating SAR exploration while maintaining favorable physicochemical properties.

Sitagliptin ANDA Filing: Impurity Reference Standard for Method Validation and QC Release Testing

Pharmaceutical QC laboratories and ANDA applicants must procure the exact CAS 1036648-53-9 impurity reference standard (Sitagliptin Impurity 58) for HPLC method development, forced degradation studies, and batch release testing [3]. This compound is supplied with full CoA documentation (NMR, HPLC purity, HRMS) enabling direct traceability to compendial standards (USP/EP). Substitution with an analog or incorrect regioisomer invalidates chromatographic system suitability and compromises regulatory filing integrity.

Parallel Synthesis Library Construction: Building Block with Predictable ADME and Favorable Synthetic Tractability

For combinatorial library design, 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole offers a defined vector for elaboration at the 2-amino or 2-thio positions while preserving the 5-CF₃ group critical for metabolic stability and target binding [1]. Compared to 2-aryl-5-trifluoromethyl-1,3,4-oxadiazole building blocks requiring multi-step synthesis, the 2-methyl derivative can be prepared in a single scalable step from tetrazole precursors [4], reducing procurement cost and lead time for library synthesis campaigns.

Quote Request

Request a Quote for 2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.